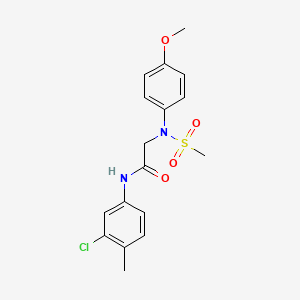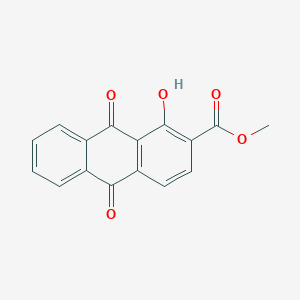
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE
Overview
Description
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a useful research compound. Its molecular formula is C18H16O5S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate is 344.07184478 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the antibacterial properties of various derivatives of Chromen-2-one, which includes 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate. Studies have highlighted the effectiveness of these compounds against bacterial cultures like Staphylococcus aureus, Escherchia coli, and Bacillus cereus. These compounds exhibit both bacteriostatic and bactericidal activity, showing promise for use in treating bacterial infections (Behrami, 2018), (Behrami & Dobroshi, 2019).
Anticancer Properties
Certain derivatives of 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate have been investigated for their anticancer properties. Research has focused on creating hybrid molecules combining indole and coumarin, which have shown potential in anticancer drug development. These studies include synthesis and in silico docking studies, which suggest these compounds could play a role in developing new treatments for cancer, particularly in inducing apoptotic cell death (Kamath et al., 2015).
Antigenotoxic Potential
Research has explored the antigenotoxic potential of 4-hydroxy-2H-chromen-2-one derivatives. This involves assessing their ability to modulate the genotoxicity of known mutagenic agents like ethyl methanesulfonate. The findings suggest that these compounds can significantly reduce the frequency of mutations, indicating a protective role against mutagenic substances (Matic et al., 2012).
Cytotoxic Activity
The cytotoxic activities of thiazole derivatives containing a coumarin nucleus have been investigated. These studies reveal that certain compounds exhibit potent cytotoxic activity against specific cell lines, suggesting potential applications in developing new chemotherapy agents (Gomha & Khalil, 2012).
Antioxidant Properties
Investigations into the antioxidant properties of new coumarin derivatives, including those related to 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate, have been conducted. These studies have compared the antioxidant activity ofthese compounds with known antioxidants like ascorbic acid. The results indicate that certain derivatives exhibit significant antioxidant activity, which could be beneficial for medical and pharmaceutical applications (Kadhum et al., 2011).
Prodrug Activation in Cancer Therapy
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, a class of compounds related to 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate, have been studied for their role as prodrugs in cancer therapy. These compounds are activated by CYP1A1, a cytochrome P450 enzyme, selectively releasing anticancer agents in cancer tissues. This approach demonstrates promise for targeted chemotherapy with fewer side effects (Fortin et al., 2017).
Two-Photon Fluorescence Probes for Cellular Imaging
Derivatives of 2-oxo-4-propyl-2H-chromen-7-yl benzenesulfonate have been utilized in developing two-photon fluorescence probes for cellular imaging. These probes target mitochondria and can detect sulfite/bisulfite in living cells. They are valuable for biomedical research, offering insights into cellular processes and the potential for disease diagnosis (Wang et al., 2019).
Properties
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-2-6-13-11-18(19)22-17-12-14(9-10-16(13)17)23-24(20,21)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCTVWRJHRBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


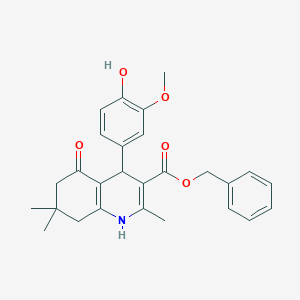
![N-[2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![3'-BENZYL 5'-TERT-BUTYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4994097.png)
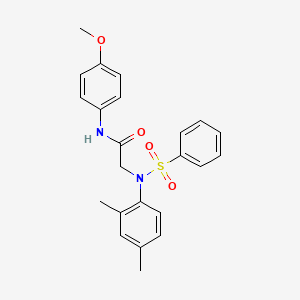
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994110.png)
![2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B4994118.png)
![N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4994126.png)
![N-(2,4-dinitrophenyl)-3-[(6-iodo-1,3-benzodioxol-5-yl)methylideneamino]-4-methylaniline](/img/structure/B4994132.png)
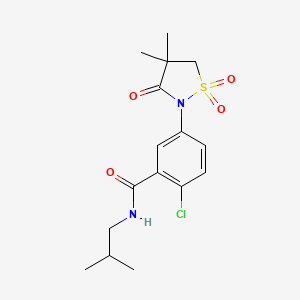
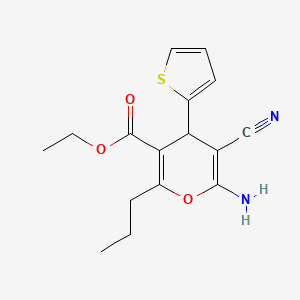
![N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4994159.png)
![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)
